molecular formula C5H9BrO3 B1584128 Methyl 2-bromo-3-methoxypropanoate CAS No. 27704-96-7

Methyl 2-bromo-3-methoxypropanoate

Cat. No. B1584128
CAS RN: 27704-96-7
M. Wt: 197.03 g/mol
InChI Key: NVBLRKGCQVZDMQ-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3-methoxypropanoate” is a chemical compound with the CAS Number: 27704-96-7 . Its molecular weight is 197.03 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-bromo-3-methoxypropanoate . The InChI code for this compound is 1S/C5H9BrO3/c1-8-3-4 (6)5 (7)9-2/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with a bromine and a methoxy group attached.


Physical And Chemical Properties Analysis

This compound has a melting point of 87 degrees Celsius . It has a density of 1.5±0.1 g/cm^3, a boiling point of 221.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has a flash point of 87.5±21.8 °C .

Scientific Research Applications

Crystal Structure Studies

Methyl 2-bromo-3-methoxypropanoate is studied for its crystal structures, contributing to the understanding of molecular interactions and bonding patterns. For instance, the crystal structures of bromo–hydroxy–benzoic acid derivatives, including a compound similar to methyl 2-bromo-3-methoxypropanoate, were investigated, revealing two-dimensional architectures formed principally by C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Synthesis of Carbohydrates

Methyl 2-bromo-3-methoxypropanoate is used in carbohydrate synthesis, particularly in the stereoselective aldol reaction. For example, the compound's derivatives were utilized in the de novo synthesis of carbohydrates like L-cladinose (Montgomery et al., 1990).

Reagent in Chemical Reactions

It serves as a reagent in various chemical reactions. For instance, methyl fluoroalkanoate, a derivative, was observed to unexpectedly transfer methyl groups to amines under specific conditions, indicating a potential use in synthetic chemistry (Dolenský et al., 2016).

Pharmaceutical Intermediates

The compound is an important intermediate in pharmaceutical synthesis. For example, 2-Bromo-6-methoxynaphthalene, a related compound, is crucial in creating non-steroidal anti-inflammatory agents (Xu & He, 2010).

Polymer Research

In polymer research, derivatives of methyl 2-bromo-3-methoxypropanoate are used in studying and creating new polymeric materials. For example, esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers were investigated for their potential as ATRP macroinitiators in drug delivery bioconjugates (Velázquez et al., 2020).

Antibacterial Activity

Some derivatives have been evaluated for their antibacterial activities, like Schiff-Base Zinc(II) Complexes derived from bromo-substituted compounds (Guo, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H226, H315, H319, and EUH018 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may form explosive peroxides .

properties

IUPAC Name

methyl 2-bromo-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBLRKGCQVZDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326304
Record name methyl 2-bromo-3-methoxypropanoate
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-methoxypropanoate

CAS RN

27704-96-7
Record name 27704-96-7
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Record name methyl 2-bromo-3-methoxypropanoate
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Record name methyl 2-bromo-3-methoxypropanoate
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Synthesis routes and methods I

Procedure details

Methyl 2,3-dibromopropionate (21.9 g) and trimethylamine N-oxide (0.1 g) in methanol (8 ml) were cooled to −5° C. with stirring under an atmosphere of nitrogen. A methanolic solution of sodium methoxide, freshly prepared from sodium (2.25 g) and methanol (24 ml), was added dropwise over 15 minutes to the mixture, which was maintained below 0° C. by cooling. On completion of addition, the mixture was stirred for a further 30 minutes and acetic acid (1 ml) was added followed by diethyl ether (100 ml). The mixture was filtered to remove insoluble salts and the filtrate evaporated under reduced pressure to give an oil, which was re-dissolved in a small volume of diethyl ether and re-filtered. The filtrate was evaporated under reduced pressure to give the required product (17.4 g) as a pale yellow oil.
Quantity
21.9 g
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reactant
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8 mL
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solvent
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Synthesis routes and methods II

Procedure details

480 g of mercuric acetate was added to a solution of 139 g of methyl acrylate in 170 ml of methanol. The resulting mixture was stirred for 3 days at room temperature. To the mixture, cooled in an ice bath, a solution of 100 g of potassium bromide in 600 ml of water was added. A heavy oil formed, was separated from the mixture and was extracted with chloroform. The extract was washed with water, dried (MgSO4) and filtered. The filtrate was heated to 60° C. and 36.9 g of bromine was added, drop-by-drop over a 2-hour period. The resulting mixture was cooled to 5° C. and concentrated in a rotary evaporator. The liquid residue was distilled to give methyl 2-bromo-3-methoxypropionate (5A), b.p.: 69-72° C. (3-5 Torr.).
[Compound]
Name
mercuric acetate
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480 g
Type
reactant
Reaction Step One
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139 g
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170 mL
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600 mL
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Synthesis routes and methods III

Procedure details

To a solution of 45 g. of methanol (dried over magnesium) and 33.7 g. of methylacrylate was added 120 g. of mercuric acetate. The mixture was allowed to stand at room temperature for three days with occasional shaking (after this period a small amount of unreacted mercuric acetate remained). The reaction mixture was cooled in an ice-bath and a solution of 45 g. of potassium bromide in 150 ml. of water was added, dropwise with strirring, during 25 mins. The heavy white oil which separated was extracted with 20 ml. of chloroform and the aqueous layer extracted with two further 50 ml. portions of chloroform. The combined chloroform extracts were washed with four 60 ml. portions of distilled water, dried and filtered. The filtrate in a 600 ml. beaker was exposed to two No. 2 photoflood lamps which were mounted in suitable reflectors as near the surface of the solution as possible and maintained at 50° to 57°C whilst 56.3 g. of bromine was added, with stirring, at such a rate as to keep up with its consumption. When all the bromine had been consumed, the reaction mixture as cooled for 15 mins. in an ice-bath and the precipitated mercuric bromide was removed by filtration and washed carefully with chloroform. The filtrate was concentrated under reduced pressure to yield an oil. Infra-red and proton NMR spectroscopy confirmed the desired product was obtained. The product, Methyl α-bromo-β-methoxy propionate (68.9 g., 100% yield based on bromine) showed a single peak by gas-liquid chromatography. It was desirable to freshly distil the product before use in the next reaction.
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Synthesis routes and methods IV

Procedure details

Methyl 2,3-dibromopropionate (21.9 g) and trimethylamine N-oxide (0.1 g) in methanol (8 ml) were cooled to −5° C. with stirring under an atmosphere of nitrogen. A solution of sodium methoxide [freshly prepared from sodium (2.25 g) and methanol (24 ml)] was added dropwise over 15 minutes to the mixture, which was maintained below 0° C. by cooling. On completion of the addition, the mixture was stirred for a further 30 minutes and acetic acid (1 ml) was added followed by diethyl ether (100 ml). The mixture was filtered to remove insoluble salts and the filtrate evaporated under reduced pressure to give an oil, which was re-dissolved in a small volume of diethyl ether and re-filtered. The filtrate was evaporated under reduced pressure to give the required product, 17.4 g, as a pale yellow oil.
Quantity
21.9 g
Type
reactant
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0.1 g
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reactant
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-methoxypropanoate
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Reactant of Route 5
Methyl 2-bromo-3-methoxypropanoate
Reactant of Route 6
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Methyl 2-bromo-3-methoxypropanoate

Citations

For This Compound
6
Citations
VL Heasley, KE Wade, TG Aucoin… - The Journal of …, 1983 - ACS Publications
Method C. Solutions were prepared by sequential addition of 2.5 X 10" 4 mol quantities of pyridine 1-oxide, trimethyl-silanecarbonitrile, and acylating agent to 0.4 mL of chloroform-d …
Number of citations: 29 pubs.acs.org
J Barluenga, J Jardon, V Rubio… - The Journal of Organic …, 1983 - ACS Publications
… Methyl 2-Bromo-3-methoxypropanoate (13) and Methyl 3-Bromo-2-methoxypropanoate (14). The NMR spectra of these compounds have been reported.3 We isolated 13 and 14 by …
Number of citations: 20 pubs.acs.org
VL Heasley, RK Gipe, JL Martin… - The Journal of …, 1983 - ACS Publications
… ; 21, methyl 2-chloro-3-methoxypropanoate; 22, methyl 2-bromo-3-fluoropropanoate; 23, methyl 3-bromo-2-methoxypropanoate; 24, methyl 2-bromo-3-methoxypropanoate; methyl 2-…
Number of citations: 35 pubs.acs.org
S Pithani, CJ Aurell, M Lindhagen… - … Process Research & …, 2023 - ACS Publications
… The temperature was increased to 60 C, and a solution of methyl 2-bromo-3-methoxypropanoate (448 g, 300 mL, 97%, 2.21 mol) in dry acetonitrile (200 mL) was added to the slurry at …
Number of citations: 1 pubs.acs.org
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
… Compound 36 was synthesized from methyl 2-bromo-3-methoxypropanoate (36a) with 4-(4-methylphenoxy)piperidine. The resulted methyl ester 36b was hydrolyzed to the acid …
Number of citations: 3 www.sciencedirect.com
VL Heasley, TJ Louie, DK Luttrull… - The Journal of …, 1988 - ACS Publications
Results The reactions and data from the bromination of several,/3-unsaturated ketones in methanol with and without NBS are summarized below and in Table I: dib romides …
Number of citations: 51 pubs.acs.org

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